An In-depth Technical Guide to 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) and Its Analogs for Drug Discovery
An In-depth Technical Guide to 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) and Its Analogs for Drug Discovery
A Note on the Subject Compound: Direct, in-depth technical information specifically for 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) is not extensively available in the public domain. This guide will, therefore, provide a comprehensive overview of the closely related and well-documented surrogate, 2,4-dimethylpyrimidin-5-ol , to establish a foundational understanding of the core pyrimidin-5-ol scaffold. This will be supplemented with insights into how the substitution of a methyl group with an ethyl group at the 2-position may influence the molecule's properties and reactivity. This approach allows for a scientifically grounded, albeit partially theoretical, exploration of the topic for researchers, scientists, and drug development professionals.
Introduction to Pyrimidin-5-ol Scaffolds in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2][3][4] The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Pyrimidin-5-ol derivatives, in particular, are gaining interest as versatile intermediates in the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors and receptor antagonists.[5][6][7][8][9]
This guide will focus on the properties, synthesis, and potential applications of the pyrimidin-5-ol scaffold, with a specific focus on understanding the characteristics of 2-Ethyl-4,6-dimethylpyrimidin-5-ol through the lens of its close analog, 2,4-dimethylpyrimidin-5-ol.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a table summarizing the known properties of 2,4-dimethylpyrimidin-5-ol and the parent compound, pyrimidin-5-ol, to provide a basis for estimating the properties of 2-Ethyl-4,6-dimethylpyrimidin-5-ol.
| Property | 2,4-dimethylpyrimidin-5-ol | Pyrimidin-5-ol | Estimated: 2-Ethyl-4,6-dimethylpyrimidin-5-ol |
| CAS Number | 412003-95-3[10][11][12][13] | 26456-59-7[14][15] | 88070-42-2 |
| Molecular Formula | C₆H₈N₂O[5][10][12][13] | C₄H₄N₂O[14] | C₈H₁₂N₂O |
| Molecular Weight | 124.14 g/mol [5][10][12][13] | 96.09 g/mol [14] | 152.19 g/mol |
| Appearance | Off-white to yellow to brown solid[11] | Crystalline solid | Likely a solid at room temperature |
| LogP | 0.6 - 0.79904[10][12] | -0.4[14] | Expected to be slightly higher than 2,4-dimethylpyrimidin-5-ol due to the more lipophilic ethyl group. |
| Hydrogen Bond Donors | 1[12] | 1[14] | 1 |
| Hydrogen Bond Acceptors | 3[12] | 3[14] | 3 |
| Topological Polar Surface Area (TPSA) | 46.01 Ų[10][12] | 46.01 Ų[14] | Expected to be very similar to 2,4-dimethylpyrimidin-5-ol. |
The introduction of an ethyl group in place of a methyl group at the 2-position is expected to slightly increase the lipophilicity (as indicated by a higher LogP value) and the molecular weight of the compound. Other electronic properties, such as the TPSA, are likely to remain largely unchanged.
Synthesis of Pyrimidin-5-ol Derivatives
The synthesis of pyrimidine rings is a well-established area of organic chemistry, with the most common and versatile method being the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[1][2][16][17][18]
Established Synthesis of 4,6-Dimethylpyrimidin-5-ol
A known method for the synthesis of 4,6-dimethylpyrimidin-5-ol involves the reaction of 3-chloro-2,4-pentanedione with formamide, followed by treatment with aqueous ammonia.[6]
Experimental Protocol:
-
Step 1: Oxazole Intermediate Formation: A solution of 3-chloro-2,4-pentanedione in formic acid is treated with formamide and refluxed for 12 hours.[6]
-
Step 2: Cyclization to Pyrimidine: The reaction mixture is cooled, and aqueous ammonium hydroxide is added dropwise until the solution becomes basic. The mixture is then refluxed for an additional 5 hours.[6]
-
Step 3: Isolation: After cooling, the mixture is concentrated, and the product is extracted with acetone.[6]
Proposed Synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol
Based on the principles of pyrimidine synthesis, a plausible route to 2-Ethyl-4,6-dimethylpyrimidin-5-ol would involve the condensation of a suitable 1,3-dicarbonyl compound with ethylamidine. A more direct approach, analogous to the synthesis of 4,6-dimethylpyrimidin-5-ol, is challenging due to the need to introduce the ethyl group at the 2-position. A more likely synthetic strategy would be a variation of the classic Biginelli reaction or a related cyclocondensation.
Hypothetical Experimental Protocol:
-
Step 1: Preparation of Ethylamidine: Ethylamidine can be prepared from ethylamine and a suitable activating agent.
-
Step 2: Cyclocondensation: 3-hydroxy-2,4-pentanedione (a tautomer of acetylacetone with a hydroxyl group) is reacted with ethylamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.
-
Step 3: Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization.
-
Step 4: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, and the product is extracted with an organic solvent. Purification can be achieved through recrystallization or column chromatography.
Caption: Proposed synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol.
Potential Applications in Drug Discovery and Research
While direct applications of 2-Ethyl-4,6-dimethylpyrimidin-5-ol are not documented, the pyrimidin-5-ol scaffold is present in molecules with significant biological activity.
As a Scaffold for Kinase Inhibitors
Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[6][7][8] FGFR4 is a validated target in hepatocellular carcinoma (HCC).[6][7] The dimethylpyrimidine core of these inhibitors plays a crucial role in their binding to the kinase domain. The presence of an ethyl group at the 2-position could modulate the steric and electronic properties of the molecule, potentially leading to altered selectivity and potency against a panel of kinases.
Caption: Hypothetical inhibition of FGFR4 by a pyrimidine derivative.
Intermediate in the Synthesis of Orexin Receptor Antagonists
2,4-Dimethylpyrimidin-5-ol is a key intermediate in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[13][19][20][21] The pyrimidine moiety in Lemborexant is crucial for its interaction with the orexin receptors. The use of 2-Ethyl-4,6-dimethylpyrimidin-5-ol as an intermediate would lead to a novel analog of Lemborexant, which could possess a different pharmacological profile, including altered receptor affinity, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
While 2-Ethyl-4,6-dimethylpyrimidin-5-ol remains a largely uncharacterized compound, its structural similarity to well-studied pyrimidin-5-ol derivatives suggests its potential as a valuable building block in medicinal chemistry. The synthesis of this compound and the exploration of its reactivity would be a logical first step for researchers interested in this scaffold. Subsequent biological screening of its derivatives, particularly in the areas of kinase inhibition and receptor modulation, could uncover novel therapeutic agents. The insights provided in this guide, based on the chemistry of its close analogs, offer a solid foundation for initiating such research endeavors.
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